molecular formula C10H11ClN2O4 B2869568 N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide CAS No. 672961-06-7

N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide

Cat. No. B2869568
CAS RN: 672961-06-7
M. Wt: 258.66
InChI Key: JSFDICHNIQWCSE-UHFFFAOYSA-N
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Description

“N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide” is a reagent used in the preparation of N-Arylmorpholinones . It has a molecular weight of 258.66 and its molecular formula is C10H11ClN2O4 .


Molecular Structure Analysis

The molecular structure of “N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide” is represented by the formula C10H11ClN2O4 . The average mass of the molecule is 258.658 Da and the monoisotopic mass is 258.040741 Da .


Physical And Chemical Properties Analysis

“N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide” has a density of 1.4±0.1 g/cm3, a boiling point of 482.3±35.0 °C at 760 mmHg, and a flash point of 245.5±25.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 84 Å2 .

Scientific Research Applications

Solvatochromism and Molecular Interaction

N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide and its derivatives have been studied for their solvatochromic properties and molecular interactions. The studies reveal the molecule's complex formation with protophilic solvents, stabilized by bifurcate hydrogen bonds. This formation is sensitive to changes in temperature, phase state, and the protophilic properties of the medium, highlighting its potential application in understanding molecular interactions and solvent effects (Krivoruchka et al., 2004).

Crystal Structure and Conformation Analysis

Research into the crystal structure and conformation of N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide derivatives like 2-Chloro-N-(3-methylphenyl)acetamide and 2,2-Dichloro-N-(3-nitrophenyl)acetamide has been conducted. These studies provide valuable insights into the molecular geometry and intermolecular hydrogen bonding patterns, which are crucial for understanding the material's properties and potential applications in designing materials with specific characteristics (Gowda et al., 2007), (Gowda et al., 2008).

Synthesis of New Monomers and Potential Applications

New AB-type monomers for polybenzimidazoles have been synthesized from derivatives of N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide. These monomers have potential applications in the field of advanced polymeric materials due to their unique properties, indicating the compound's relevance in the synthesis of new materials (Begunov & Valyaeva, 2015).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Derivatives of N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide have been explored for their anticancer, anti-inflammatory, and analgesic activities. These studies provide a foundation for the development of new therapeutic agents, underscoring the compound's significance in pharmaceutical research (Rani et al., 2014).

Green Synthesis and Catalytic Applications

Research into the green synthesis of N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide derivatives, such as N-(3-Amino-4-methoxyphenyl)acetamide, using novel catalysts indicates the compound's potential in environmentally friendly manufacturing processes. This research is pivotal in the development of sustainable chemical processes (Zhang Qun-feng, 2008).

Mechanism of Action

The mechanism of action of “N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide” is not explicitly mentioned in the sources I found . As a chemical reagent, its mechanism of action would largely depend on the specific chemical reaction it’s being used in.

Future Directions

The future directions of “N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide” are not explicitly mentioned in the sources I found . Given its use as a reagent in the preparation of N-Arylmorpholinones , it may continue to find use in various organic synthesis reactions.

properties

IUPAC Name

N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-7(14)12-9-3-2-8(17-5-4-11)6-10(9)13(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFDICHNIQWCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide

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